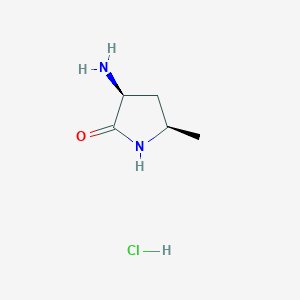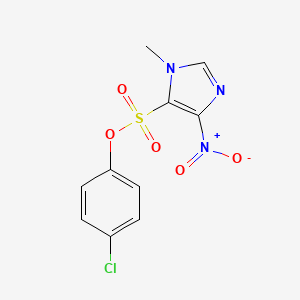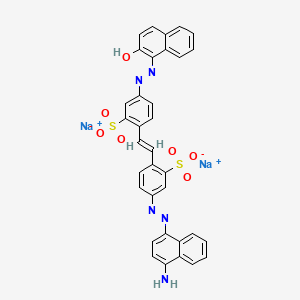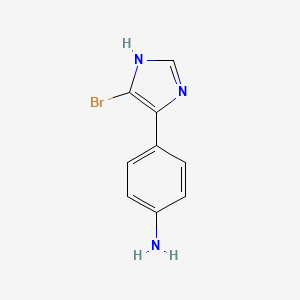
Tetradecanoic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetradecanoic acid tert-butyl ester, also known as tert-butyl tetradecanoate, is an organic compound with the molecular formula C18H36O2. It is an ester derived from tetradecanoic acid (myristic acid) and tert-butanol. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetradecanoic acid tert-butyl ester can be synthesized through the esterification of tetradecanoic acid with tert-butanol. One common method involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the reaction. The reaction typically proceeds under reflux conditions, with the removal of water to drive the reaction to completion.
This method is particularly useful for sterically hindered substrates and provides high yields of the desired ester .
Industrial Production Methods
In industrial settings, the production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
Tetradecanoic acid tert-butyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield tetradecanoic acid and tert-butanol.
Reduction: Reduction of the ester can produce the corresponding alcohol.
Oxidation: Oxidation reactions can convert the ester into different functional groups, such as carboxylic acids or ketones.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Hydrolysis: Tetradecanoic acid and tert-butanol.
Reduction: Tetradecanol.
Oxidation: Tetradecanoic acid or other oxidized derivatives.
Aplicaciones Científicas De Investigación
Tetradecanoic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other esters and amides.
Biology: The compound can be used in studies involving lipid metabolism and fatty acid derivatives.
Medicine: It may serve as a precursor for the synthesis of pharmaceuticals and bioactive compounds.
Industry: The ester is used in the production of lubricants, surfactants, and plasticizers.
Mecanismo De Acción
The mechanism of action of tetradecanoic acid tert-butyl ester involves its reactivity as an ester. In hydrolysis reactions, the ester bond is cleaved, resulting in the formation of tetradecanoic acid and tert-butanol. The ester can also undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles .
Comparación Con Compuestos Similares
Similar Compounds
Tetradecanoic acid ethyl ester: Similar to tetradecanoic acid tert-butyl ester but with an ethyl group instead of a tert-butyl group.
Tetradecanoic acid methyl ester: Contains a methyl group instead of a tert-butyl group.
Tetradecanoic acid isopropyl ester: Features an isopropyl group in place of the tert-butyl group.
Uniqueness
This compound is unique due to the presence of the bulky tert-butyl group, which provides steric hindrance and affects the compound’s reactivity and stability. This makes it particularly useful in reactions where selective protection or deprotection of functional groups is required .
Propiedades
Número CAS |
32429-42-8 |
|---|---|
Fórmula molecular |
C18H36O2 |
Peso molecular |
284.5 g/mol |
Nombre IUPAC |
tert-butyl tetradecanoate |
InChI |
InChI=1S/C18H36O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17(19)20-18(2,3)4/h5-16H2,1-4H3 |
Clave InChI |
FWLUJMOCPIHVJP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![5-Chloro-2-((5-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)methyl)-3-ethylbenzo[d]thiazol-3-ium iodide](/img/structure/B12947742.png)


![1,10-bis(2-ethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12947766.png)
